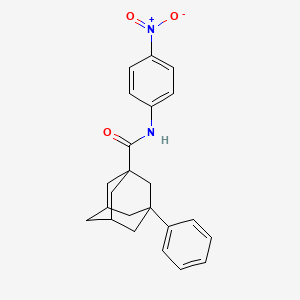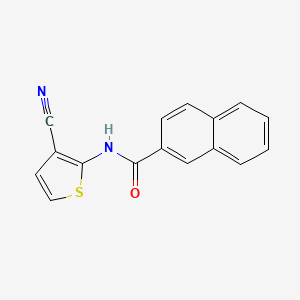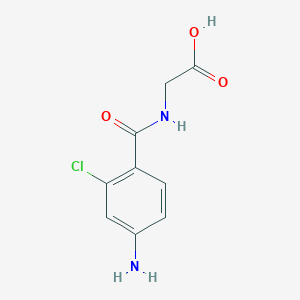
2-(4-Amino-2-chlorobenzamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Amino-2-chlorobenzamido)acetic acid” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63 . The IUPAC name for this compound is [(4-chlorobenzoyl)amino]acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. N-Alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Amino-2-chlorobenzamido)acetic acid” are not available, related compounds have been used in the synthesis of dipeptide-coupled benzamides via azide and DCC coupling methods .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.473±0.06 g/cm3 . Its boiling point is predicted to be 496.8±45.0 °C . The melting point is reported to be 187-188 °C .Scientific Research Applications
Anti-Cancer Activity
The compound has demonstrated potent cytotoxic activity against breast cancer cell lines (MCF-7) with low IC50 values. Specifically, compounds 11a, 3a, 8c, 12a, and 13b exhibited remarkable efficacy, particularly 11a (IC50 = 5.3 µM) compared to the standard drug 5-fluorouracil (5-FU) (IC50 = 5.8 µM) . This suggests that 2-(4-Amino-2-chlorobenzamido)acetic acid could be a promising candidate for designing new σ1 receptor ligands with anti-cancer properties.
Trans-Sialidase Inhibition
In recent years, trans-sialidase has emerged as a pharmacological target for anti-Chagas drugs. Researchers have designed benzoic acid derivatives, including 2-(4-Amino-2-chlorobenzamido)acetic acid, as trans-sialidase inhibitors. These compounds hold potential as anti-trypanosomal agents .
Sigma Receptor Modulation
The σ receptor family, particularly σ1 receptors, has been explored as an effective target in cancer treatment. High σ receptor density is observed in various cancer cell lines (e.g., prostate, lung, and breast). By understanding the ligand–receptor interactions, researchers aim to design novel σ1 receptor ligands with anti-cancer activity .
Peptide Conjugates
The compound’s amine and carboxylic acid groups make it suitable for peptide conjugation. Researchers have used methyl 2-(4-chlorobenzamido)benzamido alkanoates as intermediates for preparing dipeptide-coupled benzamides . These conjugates may find applications in drug delivery or targeted therapies.
Crystallography and Structural Studies
Researchers have reported crystallographic data for 2-(4-Chlorobenzamido)acetic acid . Understanding its solid-state structure can provide insights into its behavior, intermolecular interactions, and potential applications.
Safety and Hazards
properties
IUPAC Name |
2-[(4-amino-2-chlorobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-7-3-5(11)1-2-6(7)9(15)12-4-8(13)14/h1-3H,4,11H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEOPNJWDBOWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-2-chlorobenzamido)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

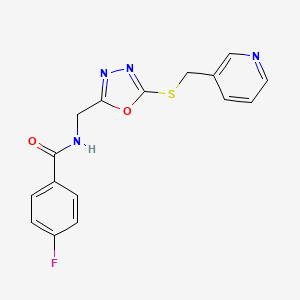
![2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2460901.png)
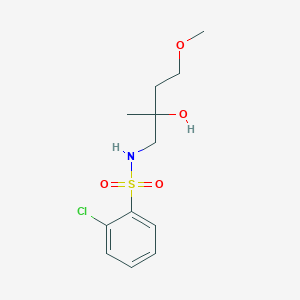
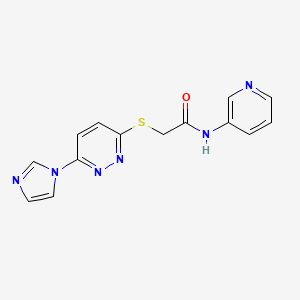
![5-(2-Oxo-2-piperidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2460905.png)
![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/no-structure.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)
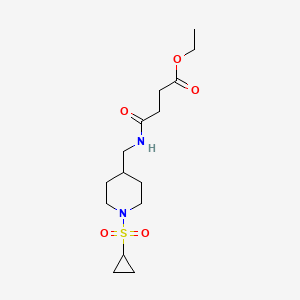
![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)
![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)
